molecular formula C18H18NO3+ B021546 Tortuosine CAS No. 109644-38-4

Tortuosine

Cat. No.: B021546
CAS No.: 109644-38-4
M. Wt: 296.3 g/mol
InChI Key: ZHPPJUUSHATRPV-UHFFFAOYSA-N
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Description

Tortuosine is a naturally occurring alkaloid found in certain species of the Amaryllidaceae family. It is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tortuosine typically involves multiple steps, including the use of Suzuki cross-coupling reactions. One efficient gram-scale synthesis method yields 5-methyl-2,9-dimethoxyphenanthridinium chloride, a lycobetaine-tortuosine analogue, through a Suzuki cross-coupling reaction . This method is notable for its efficiency and the use of specific reaction conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry have made it possible to produce this compound analogues in significant quantities, which can be used for further research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Tortuosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki cross-coupling reaction mentioned earlier utilizes palladium catalysts and specific ligands to facilitate the reaction .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the Suzuki cross-coupling reaction produces a phenanthridinium chloride analogue, which has shown potent topoisomerase inhibitory activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Tortuosine is structurally similar to other alkaloids found in the Amaryllidaceae family, such as lycorine, galanthamine, and criasbetaine . These compounds share similar biological activities, including neuroprotective and anticancer properties.

Uniqueness

What sets this compound apart from other similar compounds is its potent topoisomerase inhibitory activity and its unique structure, which allows for specific interactions with molecular targets. This makes this compound a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

IUPAC Name

4,5,14-trimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO3/c1-20-13-6-11-4-5-19-10-12-7-16(21-2)17(22-3)9-14(12)15(8-13)18(11)19/h6-10H,4-5H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPPJUUSHATRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C1)C4=CC(=C(C=C4C=[N+]3CC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149001
Record name Tortuosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109644-38-4
Record name Tortuosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109644384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tortuosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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